N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-2-6-16-9)10-5-3-7-17-10/h2-7,12-13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXNINGJBVWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many thiophene derivatives exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Biochemical Pathways
As a thiophene derivative, it may potentially interact with various biochemical pathways, but specific studies are needed to confirm this.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide are currently unknown. These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to elucidate them.
Result of Action
Given the known activities of similar thiophene derivatives, it is possible that this compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound characterized by its unique structural features, including furan and thiophene rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Methanesulfonamide Group : Known for its antibacterial properties.
The molecular formula is C12H13NO3S, with a molecular weight of approximately 253.3 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
- Case Study : A derivative with similar structural features exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 µg/mL .
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may also interact with cellular receptors involved in inflammatory responses or cancer signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits COX enzymes |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediates : Reaction of furan and thiophene derivatives.
- Hydroxylation : Using oxidizing agents like hydrogen peroxide to introduce hydroxyl groups.
- Final Coupling : Formation of the sulfonamide through reaction with methanesulfonyl chloride.
Industrial applications may utilize continuous flow reactors to enhance yield and purity while minimizing impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
